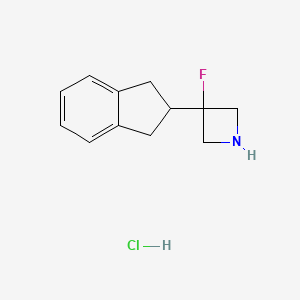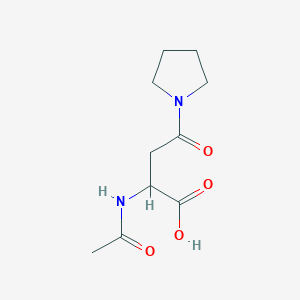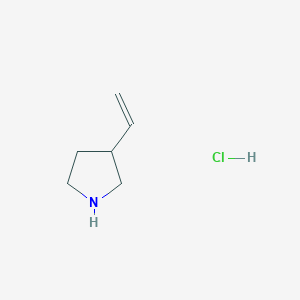
Clorhidrato de 3-etenilpirrolidina
Descripción general
Descripción
3-Ethenylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethenylpyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethenylpyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La pirrolidina, la estructura principal del “Clorhidrato de 3-etenilpirrolidina”, es un andamiaje versátil para nuevos compuestos biológicamente activos . Es ampliamente utilizada por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Estereogenicidad de los carbonos
Una de las características más significativas del anillo de pirrolidina es la estereogenicidad de los carbonos . Los diferentes isómeros estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .
Parámetros fisicoquímicos
Los parámetros fisicoquímicos de la pirrolidina se han comparado con el pirrol aromático padre y el ciclopentano . Esta comparación ayuda a investigar la influencia de los factores estéricos sobre la actividad biológica .
Relación estructura-actividad (SAR)
Se ha estudiado la relación estructura-actividad (SAR) de los compuestos basados en pirrolidina . Esto implica comprender cómo la estructura de una molécula se relaciona con su actividad biológica .
- Construcción de anillos a partir de diferentes precursores cíclicos o acíclicos, informando sobre la síntesis y las condiciones de reacción .
- Funcionalización de anillos de pirrolidina preformados, por ejemplo, derivados de prolina .
Organocatalizadores
Los compuestos basados en pirrolidina se han utilizado como organocatalizadores . Estos catalizadores se utilizan en varias reacciones químicas, incluida la síntesis asimétrica .
Mecanismo De Acción
Target of Action
3-Ethenylpyrrolidine hydrochloride is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs . More research is needed to elucidate the specific interactions of 3-Ethenylpyrrolidine hydrochloride with its targets.
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The structure of pyrrolidine alkaloids, which includes a five-membered nitrogen-containing ring, allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This suggests that the action of 3-Ethenylpyrrolidine hydrochloride may be influenced by its chemical environment.
Análisis Bioquímico
Biochemical Properties
3-Ethenylpyrrolidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The interaction between 3-Ethenylpyrrolidine hydrochloride and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 3-Ethenylpyrrolidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethenylpyrrolidine hydrochloride has been shown to alter the expression of certain genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Ethenylpyrrolidine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can result in changes in protein turnover and cellular function. Furthermore, 3-Ethenylpyrrolidine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethenylpyrrolidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Ethenylpyrrolidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 3-Ethenylpyrrolidine hydrochloride has been observed to cause alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 3-Ethenylpyrrolidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Ethenylpyrrolidine hydrochloride have been associated with toxic effects, including liver and kidney damage . It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-Ethenylpyrrolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of drugs and other xenobiotics . These interactions can affect metabolic flux and the levels of various metabolites. Additionally, 3-Ethenylpyrrolidine hydrochloride can influence the synthesis and degradation of important biomolecules, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Ethenylpyrrolidine hydrochloride within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-Ethenylpyrrolidine hydrochloride can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Ethenylpyrrolidine hydrochloride is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Ethenylpyrrolidine hydrochloride may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Propiedades
IUPAC Name |
3-ethenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDUVXGOGRMQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B1485217.png)
amine hydrochloride](/img/structure/B1485218.png)
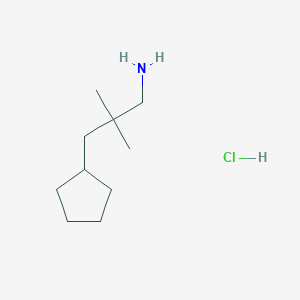
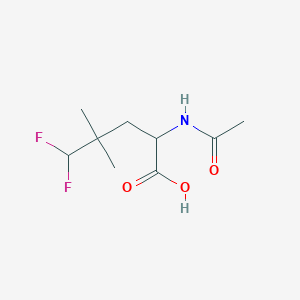
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485222.png)
![(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1485223.png)
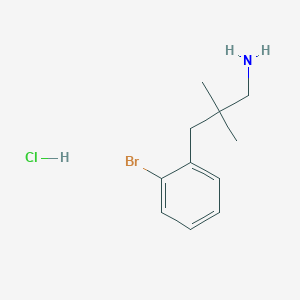
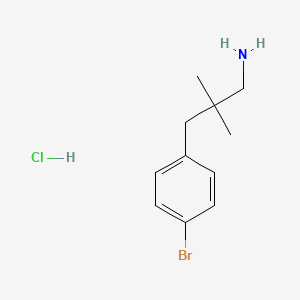
amine hydrochloride](/img/structure/B1485229.png)
amine hydrochloride](/img/structure/B1485232.png)
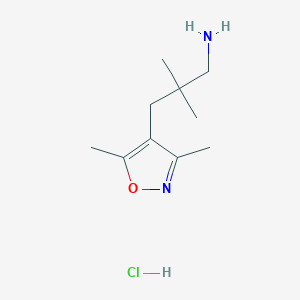
![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1485234.png)
